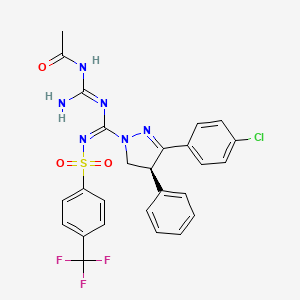
Unii-4G8X27X87A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Monlunabant involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of substituents: Various substituents, such as the chlorophenyl, phenyl, and trifluoromethylphenyl groups, are introduced through nucleophilic substitution reactions.
Final modifications:
Industrial production methods for Monlunabant would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Monlunabant undergoes various chemical reactions, including:
Oxidation: Monlunabant can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in Monlunabant.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Monlunabant serves as a valuable tool in studying cannabinoid receptor interactions and developing new cannabinoid receptor modulators.
Biology: The compound is used to investigate the role of cannabinoid receptors in various biological processes, including metabolism and appetite regulation.
Medicine: Monlunabant has been explored as a potential therapeutic agent for weight loss and metabolic syndrome management.
Mécanisme D'action
Monlunabant exerts its effects by acting as an inverse agonist at the cannabinoid receptor 1. This receptor is primarily found in the central nervous system and is involved in regulating appetite, metabolism, and energy balance. By binding to the receptor, Monlunabant inhibits its activity, leading to reduced appetite and increased energy expenditure. The compound’s β-arrestin-2-biased activity further modulates downstream signaling pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Monlunabant is unique compared to other cannabinoid receptor modulators due to its peripherally selective and β-arrestin-2-biased activity. Similar compounds include:
Rimonabant: Another cannabinoid receptor 1 antagonist, but with central nervous system activity, leading to different side effect profiles.
Taranabant: A cannabinoid receptor 1 inverse agonist with similar applications but different pharmacokinetic properties.
AM251: A selective cannabinoid receptor 1 antagonist used in research but not developed for clinical use.
Monlunabant’s unique properties make it a promising candidate for further research and development in the field of cannabinoid receptor modulation.
Propriétés
Numéro CAS |
2712480-46-9 |
|---|---|
Formule moléculaire |
C26H22ClF3N6O3S |
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
N-[(E)-N'-[(Z)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m1/s1 |
Clé InChI |
GYJPQNPVIJXXTA-JOCHJYFZSA-N |
SMILES isomérique |
CC(=O)N/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
SMILES canonique |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


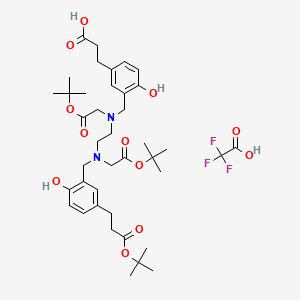
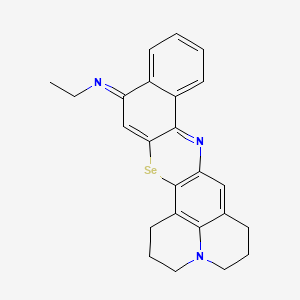
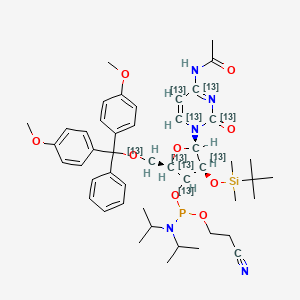
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
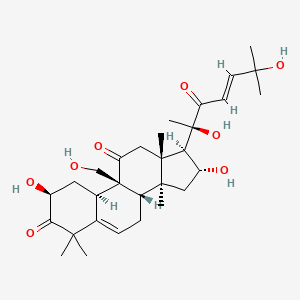
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)
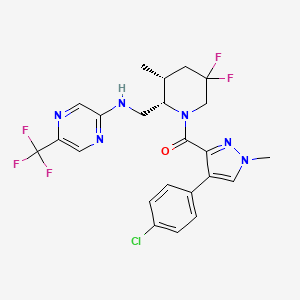
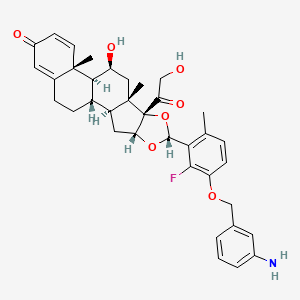
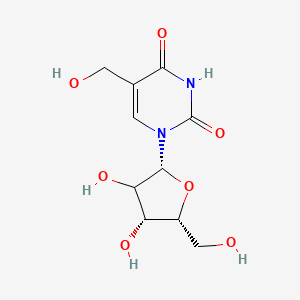
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
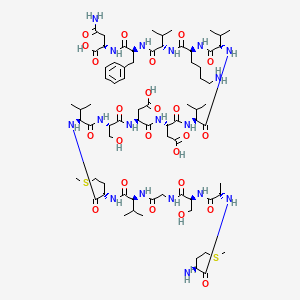
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
